N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and triazole These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide typically involves the formation of the indazole and triazole rings followed by their coupling. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . The triazole ring can be synthesized via the cyclization of amido-nitriles . The final coupling step often involves the use of transition metal catalysts such as copper or silver to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can enhance the binding affinity and specificity of the compound . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug with a similar indazole structure.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is unique due to the combination of indazole and triazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-26-10-15-20-17(24-22-15)11-6-8-12(9-7-11)19-18(25)16-13-4-2-3-5-14(13)21-23-16/h2-9H,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24) |
InChI Key |
LJHHNZNREMOVTO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.